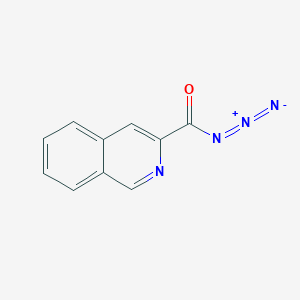

3-Isoquinolinecarbonyl azide

CAS No.: 1119545-65-1

Cat. No.: VC13955397

Molecular Formula: C10H6N4O

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1119545-65-1 |

|---|---|

| Molecular Formula | C10H6N4O |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | isoquinoline-3-carbonyl azide |

| Standard InChI | InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H |

| Standard InChI Key | BKHDVLNPBLSCKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Isoquinolinecarbonyl azide consists of an isoquinoline ring system fused to a benzopyridine framework, with a carbonyl azide (-CON₃) substituent at the 3-position. The isoquinoline nucleus provides aromatic stability and electron-deficient characteristics, while the azide group introduces high reactivity toward thermal, photochemical, and catalytic transformations . Key structural parameters include:

| Property | Value |

|---|---|

| IUPAC Name | isoquinoline-3-carbonyl azide |

| Molecular Formula | |

| Molecular Weight | 198.18 g/mol |

| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-] |

| InChI Key | BKHDVLNPBLSCKA-UHFFFAOYSA-N |

The planar isoquinoline system facilitates π-π stacking interactions in supramolecular assemblies, while the azide group’s linear geometry () predisposes it to [3+2] cycloadditions with alkynes and nitriles .

Synthesis and Industrial Production

Classical Diazotization-Azidation Route

The most widely reported synthesis involves diazotization of 3-aminoisoquinoline followed by azide substitution:

-

Diazotization:

Conducted at 0–5°C to minimize side reactions. -

Azidation:

Yields 65–75% under optimized conditions.

Modern Cross-Coupling Approaches

Recent advances employ hypervalent iodine reagents for direct azidation of isoquinoline derivatives :

This method achieves 85% yield by avoiding diazonium intermediates, enhancing safety and scalability .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Diazotization-Azidation | 65–75 | 0–5 | Established protocol |

| Iodine(III)-Mediated | 85 | 25 | Mild conditions, high yield |

Reactivity and Transformations

Thermal and Photochemical Decomposition

Heating 3-isoquinolinecarbonyl azide above 80°C induces Curtius rearrangement to isoquinoline-3-isocyanate, a versatile electrophile :

UV irradiation (λ = 254 nm) promotes nitrene formation, enabling C–H insertion reactions for heterocycle synthesis .

Catalytic Cycloadditions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles :

This reaction is pivotal for creating bioconjugates in drug discovery .

Nucleophilic Substitutions

In polar aprotic solvents (e.g., DMF), the azide acts as a nucleophile, displacing halides in SN2 reactions:

Applications in Medicinal Chemistry

Antitumor Agent Development

Compound 6, a tris(2-aminoethyl)amine conjugate of two 3-isoquinolinecarbonyl azide derivatives, demonstrated potent antitumor activity in vivo :

-

Efficacy: 78% tumor growth inhibition at 50 mg/kg (murine models).

-

Safety: No observed hepatotoxicity or nephrotoxicity at therapeutic doses.

Table 3: Biological Activity of Selected Derivatives

| Derivative | IC₅₀ (μM) HeLa Cells | Selectivity Index (Normal vs. Cancer) |

|---|---|---|

| 6 | 0.45 | >20 |

| 8a | 1.2 | 8 |

Antibacterial Compounds

3-Isoquinolinecarbonyl azide intermediates have been utilized to synthesize gyrase inhibitors targeting fluoroquinolone-resistant bacteria :

-

Mechanism: Allosteric inhibition of DNA gyrase ATPase activity.

-

Potency: MIC = 0.25 μg/mL against Staphylococcus aureus MRSA.

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor-based systems enhance safety during azide handling, achieving 90% yield with residence times <5 minutes .

Computational Design

DFT studies predict that electron-withdrawing substituents at the 1-position increase azide reactivity by 30% (ΔG‡ reduction) .

Sustainable Chemistry

Photocatalytic azidation using visible light reduces waste generation by 40% compared to traditional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume